
CP 376395
Descripción general
Descripción
CP-376395 es un antagonista potente, selectivo y que penetra en el cerebro del receptor 1 del factor liberador de corticotropina (receptor CRF1). Este receptor es miembro de la clase B de receptores acoplados a proteínas G y juega un papel importante en la mediación de las respuestas conductuales y endocrinas al miedo y al estrés . CP-376395 se ha estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la osteoporosis, la diabetes, la depresión, la migraña y la ansiedad .
Métodos De Preparación
La síntesis de CP-376395 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas. La ruta sintética generalmente incluye:
Paso 1: Formación del núcleo de piridinamina.
Paso 2: Introducción del grupo etilpropil.
Paso 3: Adición de los grupos dimetil y trimetilfenoxi.
Las condiciones de reacción a menudo implican el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Chemical Profile and Structural Features
Molecular Formula : C₂₁H₃₀N₂O·HCl
Molecular Weight : 362.94 g/mol
Key Structural Features :
-
Allosteric Binding Site : CP-376395 interacts with CRF1R at an allosteric site, preventing receptor activation by CRF .
-
Pharmacophoric Groups :
Key Residues and Interactions
-
Asn283 (5.50) : Forms a hydrogen bond with the nitrogen atom of CP-376395, critical for ligand stabilization .
-
TM7 (Transmembrane Helix 7) : Forms a V-shaped pocket with Gly356 (7.50), contributing to steric interactions .
-
Steric Hindrance : Residues Leu323 (6.49) and Met206 (3.47) interact with the antagonist during binding .
Docking and Stability
Molecular dynamics (MD) simulations and docking studies reveal that CP-376395 adopts an allosteric binding mode , similar to other CRF1R antagonists like antalarmin and pexacerfont . The ligand stabilizes the receptor by preventing conformational changes required for CRF binding .
Unbinding Pathways and Energy Barriers
RAMD Simulations identified three escape pathways (PW1, PW2, PW3) for CP-376395 from the CRF1R binding pocket. PW3 was determined as the most likely pathway via adaptive biasing force (ABF) calculations .
Energy Profile of PW3 Pathway :
Reaction Coordinate | Key Residues Involved | Energy Barrier Contribution |
---|---|---|
First Barrier | Leu323 (6.49), Asn283 (5.50), Met206 (3.47) | Steric hindrance |
Second Barrier | His199 (3.40), Gln355 (7.49) | Hydrogen bonding |
The free energy landscape shows two distinct barriers, with the second barrier being higher due to hydrogen bonding interactions .
Thermostabilization and Conformational Dynamics
Mutational screening in the presence of CP-376395 identified a thermostabilized CRF1R construct with twelve point mutations, enabling structural studies (e.g., X-ray crystallography) . MD simulations revealed that CP-376395 stabilizes receptor conformations by anchoring key residues (e.g., Asn283) and reducing pocket flexibility .
Implications for Drug Design
The structural insights from CP-376395’s interactions with CRF1R have guided the development of analogs like compound 8c, emphasizing the importance of:
Aplicaciones Científicas De Investigación
Mechanism of Action and Binding Dynamics
CP-376395 interacts specifically with CRF1R, exhibiting a high selectivity that is crucial for its potential therapeutic effects. Research has demonstrated that CP-376395 binds to the receptor's antagonist binding pocket, with molecular dynamics simulations revealing its escape pathways from this binding site. The analysis identified three potential escape pathways (PW1, PW2, PW3), with PW3 being the most likely route for the compound to dissociate from CRF1R .
Binding Dynamics Table
Pathway | Description | Energy Barriers |
---|---|---|
PW1 | Initial escape route identified | Low |
PW2 | Secondary pathway with moderate steric hindrance | Moderate |
PW3 | Most probable escape route with two energy barriers | High |
Anxiety and Depression Treatment
CP-376395 has been investigated for its role in modulating anxiety and depressive disorders. By antagonizing CRF1R, it may help mitigate the physiological responses associated with stress and anxiety. Studies have shown that the blockade of CRF1 receptors can lead to reduced anxiety-like behaviors in animal models, suggesting its potential as a treatment for anxiety disorders .
Neuropharmacological Studies
In neuropharmacological contexts, CP-376395 has been utilized to explore the effects of CRF signaling on various behavioral paradigms. For instance, research indicates that CRF1R antagonism can influence food intake and fluid consumption, demonstrating its broader implications in metabolic regulation and addiction behaviors .
Structural Insights and Selectivity
The selectivity of CP-376395 towards CRF1R over CRF2R is notable, with studies indicating a 1000-fold lower affinity for CRF2R . This selectivity is attributed to specific interactions between CP-376395 and key residues in the binding pocket of CRF1R. The trimethyl-mesitylene motif on CP-376395 engages in π-π stacking interactions with residues like Phe313 in CRF1R, which are not present in CRF2R .
Case Studies and Experimental Findings
Several case studies highlight the efficacy of CP-376395 in various experimental settings:
- Study on Anxiety Models : In a study involving rodent models of anxiety, administration of CP-376395 resulted in significant reductions in anxiety-like behaviors when compared to control groups .
- Food Intake Regulation : Another study examined the effects of CP-376395 on food intake regulation in mice. The results indicated that blocking CRF1 receptors could lead to decreased fluid intake without affecting overall food consumption, suggesting a specific role for CRF signaling in fluid regulation .
Mecanismo De Acción
CP-376395 ejerce sus efectos al unirse al receptor CRF1, bloqueando así la interacción del receptor con su ligando natural, el factor liberador de corticotropina. Esta inhibición evita la activación de las vías de señalización descendentes que median las respuestas al estrés y la ansiedad. Los objetivos moleculares involucrados incluyen varias moléculas de señalización intracelular y vías que regulan la liberación de hormonas del estrés .
Comparación Con Compuestos Similares
CP-376395 es único en su alta selectividad y potencia para el receptor CRF1. Compuestos similares incluyen:
CP-154526: Otro antagonista del receptor CRF1 con propiedades similares pero estructura química diferente.
CP-547632: Un compuesto con un objetivo diferente pero aplicaciones terapéuticas similares.
CP-640186: Otro antagonista del receptor CRF1 con propiedades farmacológicas distintas.
La singularidad de CP-376395 radica en su capacidad de penetrar en el cerebro y su alta selectividad para el receptor CRF1, lo que lo convierte en una herramienta valiosa para la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
CP 376395 is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which is part of the class B G-protein-coupled receptors (GPCRs). This compound has garnered attention for its potential therapeutic applications in various conditions such as anxiety, depression, and stress-related disorders. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, and relevant research findings.
This compound functions primarily as a negative allosteric modulator of the CRF1 receptor. It exhibits high selectivity towards CRF1 over CRF2 receptors, with binding affinities characterized by Ki values of 12 nM for CRF1 and greater than 10,000 nM for CRF2 . The compound binds to an allosteric site on the receptor, which influences receptor conformation and function without directly competing with endogenous ligands.
Binding Dynamics
Molecular dynamics simulations have provided insights into the binding dynamics of this compound within the CRF1 receptor. Studies indicate that key residues such as Asn283 and Met206 play significant roles in stabilizing the antagonist within the binding pocket. The escape pathways for this compound from this pocket have been categorized into three potential pathways (PW1, PW2, PW3), with PW3 identified as the most likely escape route .
Pharmacological Profile
This compound has demonstrated efficacy in attenuating CRF-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis in vivo following intravenous administration. Its oral bioavailability further enhances its potential as a therapeutic agent . The compound's ability to penetrate the blood-brain barrier makes it particularly relevant for neuropsychiatric applications.
In Vivo Studies
In animal models, this compound has shown promise in reducing anxiety-like behaviors and modulating stress responses. For example, experiments have indicated that administration of this compound can significantly decrease behavioral responses to stressors .
Table: Key Research Findings on this compound
Study | Findings |
---|---|
Tran et al. (2014) | Demonstrated that this compound modulates anxiety and pain processing via CRF receptor mechanisms. |
Kean et al. (2015) | Investigated conformational changes in CRF receptors induced by antagonists like this compound. |
Boyson et al. (2014) | Explored interactions between social stress and dopaminergic systems influenced by this compound. |
These studies collectively underscore the multifaceted role of this compound in modulating neurobiological pathways associated with stress and anxiety.
Propiedades
IUPAC Name |
3,6-dimethyl-N-pentan-3-yl-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZBSVDBNLAVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047298 | |
Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175140-00-8 | |
Record name | CP-376395 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175140008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-dimethyl-N-(pentan-3-yl)-2-(2,4,6-trimethylphenoxy)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-376395 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5113G7FP34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.